2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride
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Overview
Description
2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a pyrrolo[3,2-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a fluorine atom at the 6-position of the pyrrolo[3,2-b]pyridine ring and an ethanamine side chain further characterizes this compound. It is commonly used in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-b]pyridine core.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the pyrrolo[3,2-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkylating agents, halogenating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Fluorinated pyridines: Compounds with fluorine atoms on pyridine rings, which can have similar chemical properties and reactivity.
Uniqueness
2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2138541-31-6 |
---|---|
Molecular Formula |
C9H12Cl2FN3 |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
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